(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole
Description
This compound belongs to the bibenzo[d][1,3]oxaphosphole class, characterized by a bicyclic framework containing phosphorus and oxygen atoms. The stereochemistry (2S,2'S,3S,3'S) defines its chiral centers, which are critical for asymmetric catalysis and ligand design. The 4,4'-bis(benzyloxy) substituents contribute to its steric bulk and electronic properties, while the 3,3'-di-tert-butyl groups enhance conformational rigidity and stability.
Properties
Molecular Formula |
C36H40O4P2 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C36H40O4P2/c1-35(2,3)41-31-27(37-23-25-15-9-7-10-16-25)19-13-21-29(31)39-33(41)34-40-30-22-14-20-28(32(30)42(34)36(4,5)6)38-24-26-17-11-8-12-18-26/h7-22,33-34H,23-24H2,1-6H3/t33-,34-,41-,42-/m0/s1 |
InChI Key |
CPWPSQKAGFLDKE-FMWQYVROSA-N |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)[C@H]4OC5=C([P@@]4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound (2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (CAS No. 1435940-21-8) is a member of the oxaphosphole family known for its potential biological activities. This article explores its biological activity based on available research findings, including in vitro and in vivo studies.
- Molecular Formula : CHOP
- Molecular Weight : 658.70 g/mol
- Structure : The compound features a complex structure with multiple aromatic rings and functional groups that may influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that oxaphosphole derivatives exhibit significant antimicrobial properties. The specific compound under review has been evaluated for its effectiveness against various bacterial strains.
- Mechanism of Action :
- Minimum Inhibitory Concentration (MIC) :
Cytotoxicity Studies
Evaluating the cytotoxic effects of (2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is crucial for assessing its therapeutic potential.
- Cell Lines Tested :
Study 1: Antimicrobial Efficacy
In a recent investigation focusing on oxaphosphole derivatives:
- Findings : The derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis with MIC values ranging from 0.07 to 0.32 µM.
- Cytotoxicity : Compounds exhibited selectivity indices greater than 1000 against normal cell lines indicating low toxicity .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets:
- Results : Docking simulations suggest strong interactions with FtsZ and other essential proteins involved in bacterial cell division.
- Implications : These findings support the potential use of this compound as a lead for developing new antimicrobial agents .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in their 4,4'-substituents and molecular weight. Key comparisons include:
Table 1: Structural and Physical Properties of Related Bibenzo[d][1,3]oxaphosphole Derivatives
*Hypothetical formula based on substitution pattern.
†Estimated based on similar molecular frameworks.
Key Observations:
Substituent Effects: The bis(benzyloxy) groups in the target compound likely increase steric hindrance and lipophilicity compared to bis(2,6-dimethoxyphenyl) () or diphenyl () variants. Diphenyl substituents () reduce molecular weight significantly (538.60 vs. 658.70 g/mol in ), favoring applications requiring lower steric bulk.
Stability and Reactivity :
- All compounds require storage under inert atmospheres at 2–8°C, indicating sensitivity to oxidation or moisture .
- The tert-butyl groups at 3,3'-positions universally stabilize the bicyclic framework, as seen across all analogs.
Synthetic Utility: highlights that structural clustering correlates with bioactivity profiles.
Research Findings and Implications
- Structural Clustering : Hierarchical clustering () suggests that compounds with similar substituents (e.g., aromatic vs. alkoxy groups) cluster together, predicting shared modes of action or reactivity .
- Safety Considerations : The bis(2,6-dimethoxyphenyl) variant (CAS 1435940-21-8) carries hazard statements for skin/eye irritation (H315, H319) and respiratory sensitization (H335), indicating that substituent choice impacts toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
